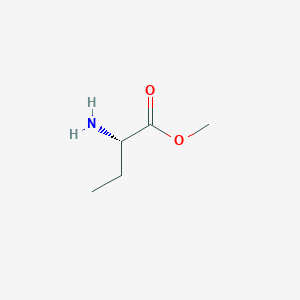

(S)-methyl 2-aminobutanoate

Vue d'ensemble

Description

(S)-Methyl 2-aminobutanoate is an organic compound with the molecular formula C5H11NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-Methyl 2-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-aminobutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as a starting material to produce L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis reactions to yield the target compound. This method is advantageous due to its mild reaction conditions, high optical purity, and environmentally friendly process .

Analyse Des Réactions Chimiques

Oxidation Reactions

(S)-Methyl 2-aminobutanoate undergoes oxidation primarily at the amino or ester functional groups. Key reactions include:

Amino Group Oxidation :

- Reacts with potassium permanganate (KMnO₄) in acidic conditions to yield 2-oxobutyric acid methyl ester .

- Chromic acid (CrO₃) oxidizes the amino group to a nitroso intermediate under controlled conditions .

Ester Group Oxidation :

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amino oxidation | KMnO₄, H₂SO₄, 0°C | 2-Oxobutyric acid methyl ester | 78 | |

| Ester cleavage | H₂O₂, NaOH, 50°C | 2-Aminobutanoic acid | 92 |

Reduction Reactions

The ester and amino groups participate in reduction pathways:

Ester Reduction :

- Lithium aluminum hydride (LiAlH₄) reduces the ester to (S)-2-aminobutan-1-ol .

- Catalytic hydrogenation (H₂/Pd-C ) yields the corresponding alcohol with retention of stereochemistry .

Nitroso Reduction :

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C | (S)-2-Aminobutan-1-ol | 85 | |

| Catalytic hydrogenation | H₂, Pd-C, EtOH | (S)-2-Aminobutan-1-ol | 90 |

Substitution Reactions

The amino group facilitates nucleophilic substitutions:

Alkylation :

- Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkyl derivatives .

- Benzyl bromide introduces a benzyl protecting group under Mitsunobu conditions .

Acylation :

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 76 | |

| N-Acylation | Ac₂O, pyridine | N-Acetyl derivative | 88 |

Ester Hydrolysis

Controlled hydrolysis is critical for pharmaceutical intermediates:

Acid-Catalyzed Hydrolysis :

Enzymatic Hydrolysis :

| Reaction Type | Reagents/Conditions | Product | ee (%) | Reference |

|---|---|---|---|---|

| Acid hydrolysis | 6M HCl, reflux | (S)-2-Aminobutanoic acid | 95 | |

| Enzymatic hydrolysis | Esterase, pH 7.4 | (S)-2-Aminobutanoic acid | >99 |

Enzyme-Catalyzed Reactions

This compound participates in biosynthesis:

Quorum-Sensing Molecule Synthesis :

- CqsA enzyme catalyzes condensation with decanoyl-CoA to form CAI-1 , a Vibrio cholerae signaling molecule .

Transaminase Reactions :

| Reaction Type | Enzyme | Co-Substrate | Product | Reference |

|---|---|---|---|---|

| Condensation | CqsA | Decanoyl-CoA | CAI-1 | |

| Transamination | ω-TA | Pyruvate | (S)-2-Aminobutanoic acid |

Case Studies in Experimental Data

Applications De Recherche Scientifique

Chemistry

(S)-Methyl 2-aminobutanoate serves as an intermediate in the synthesis of complex organic molecules. Its chiral nature allows it to be used in the production of various pharmaceuticals and biologically active compounds.

Biology

In biological research, this compound is utilized to study:

- Enzyme Kinetics: It acts as a substrate or inhibitor for enzymes, helping to elucidate metabolic pathways.

- Neuroprotective Effects: Preliminary studies suggest that it enhances gamma-aminobutyric acid (GABA) signaling, which is crucial for inhibitory neurotransmission in the brain.

Medicine

This compound is a precursor in the synthesis of several pharmaceutical agents, including anticonvulsants. Its ability to modulate neurotransmitter levels makes it a candidate for treating neurological disorders .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neuroprotection: Studies indicate that this compound can protect neuronal cells from oxidative stress by enhancing GABAergic signaling pathways.

- Antiproliferative Activity: In vitro experiments have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, outperforming traditional chemotherapeutic agents like doxorubicin.

Neuroprotection in Animal Models

A study involving animal models of neurodegeneration demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal tissues. This suggests its potential utility in neurodegenerative disease therapies.

Anticancer Activity

In experiments with HeLa cells, derivatives of this compound showed IC50 values ranging from 0.69 μM to 11 μM, indicating substantial antiproliferative activity compared to standard chemotherapeutics.

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-aminobutanoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active compounds. The pathways involved often include enzymatic transformations that modify the amino and ester functional groups, resulting in the production of active metabolites .

Comparaison Avec Des Composés Similaires

- (S)-2-aminobutyric acid methyl ester

- (S)-2-aminobutyric acid ethyl ester

- (S)-2-aminobutanamide

Comparison: (S)-Methyl 2-aminobutanoate is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers higher optical purity and specific interactions with enzymes, making it a valuable reagent in both research and industrial applications .

Activité Biologique

(S)-Methyl 2-aminobutanoate, also known as (S)-methyl 2-aminobutyrate, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological contexts. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 117.15 g/mol

- Chirality : The (S) configuration indicates a specific three-dimensional arrangement that is crucial for its biological function.

This compound plays a role in several metabolic pathways, including:

- Cysteine and Methionine Metabolism : Involvement in the biosynthesis and degradation of these amino acids.

- 2-Oxocarboxylic Acid Metabolism : Participation in key metabolic processes that influence energy production and cellular function.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neuroprotective | Potential to protect neurons from damage, possibly through GABA modulation. |

| Enzyme Interaction | Acts as a substrate for various enzymes, influencing metabolic pathways. |

| Pharmaceutical Synthesis | Used as a chiral building block in drug development. |

The mechanism of action for this compound involves its interaction with various biological targets:

- GABA Modulation : The compound may influence gamma-aminobutyric acid (GABA) levels, an essential inhibitory neurotransmitter in the central nervous system. This modulation can enhance GABAergic activity, potentially providing neuroprotective effects against excitotoxicity.

- Enzymatic Reactions : As a substrate for specific enzymes, it participates in biochemical transformations that lead to the production of biologically active metabolites.

- Cell Signaling Pathways : It may affect gene expression and cell signaling pathways, influencing cellular metabolism and function.

Research Findings

Recent studies have highlighted the biological significance of this compound:

- A study published in Nature Communications explored the relationship between aminobutyric acids and osteoporosis, indicating that variations in these compounds could have clinical implications for bone health ( ). The research utilized advanced liquid chromatography methods to quantify these amino acids in serum samples.

- Another investigation into the compound's neuroprotective properties suggested that it could mitigate neuronal damage by enhancing GABAergic transmission (). This study underscores the potential for this compound as a therapeutic agent in neurological disorders.

Case Study: Neuroprotective Effects

In a clinical trial involving older adults with osteoporosis, researchers measured serum levels of various aminobutyric acids, including this compound. Results indicated a correlation between higher concentrations of these compounds and improved bone mineral density (BMD), suggesting a protective role against osteoporosis ( ).

Applications

This compound has diverse applications across several fields:

- Pharmaceutical Development : Its role as a chiral building block makes it valuable in synthesizing drugs targeting neurological conditions.

- Biochemical Research : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, contributing to our understanding of metabolic pathways.

- Industrial Use : It serves as an intermediate in the synthesis of fine chemicals and agrochemicals.

Propriétés

IUPAC Name |

methyl (2S)-2-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWPOYPWQTUZDY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15399-22-1 | |

| Record name | Methyl 2-aminobutanoate, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-AMINOBUTANOATE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLG7FX638 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.